2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOUXNIKBOFZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrobenzo[b]thiophene scaffold is a versatile pharmacophore, and modifications to its substituents lead to diverse biological activities. Below is a comparative analysis of structurally related compounds:
Substituent Variations on the Benzamido Group
- 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound Vf) Structure: Differs in the position of the chlorine atom (3-chloro vs. 4-chloro). This compound was synthesized as a precursor for pyrimidine derivatives with anticancer activity . Synthetic Route: Prepared via reflux with sodium hydroxide in isopropanol, differing from the target compound’s synthesis .
- 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) Structure: Features dimethoxy groups at positions 3 and 5 of the benzamido moiety instead of a single para-chloro substituent. The 6-methyl substitution (vs. 5-methyl) may influence ring conformation .
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (FLT3-related compound)
Core Scaffold Modifications
JAMI1001A (Tetrahydrobenzo[b]thiophene derivative)
- Structure : Shares the tetrahydrobenzo[b]thiophene-carboxamide core but incorporates a trifluoromethylpyrazole-acetamide chain.
- Biological Activity : Acts as a positive allosteric modulator of AMPA receptors, with the trifluoromethyl group enhancing metabolic stability .
- Comparison : The target compound’s 4-chlorobenzamido group may limit AMPA receptor affinity compared to JAMI1001A’s pyrazole moiety .
Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b)
Functional Group Comparisons
Research Findings and Implications
- AMPA Receptor Modulation : The target compound’s carboxamide group is critical for receptor interaction, but its para-chloro substitution may limit potency compared to JAMI1001A’s pyrazole chain .
- Anticancer Potential: Derivatives with thioxotetrahydropyrimidine moieties (e.g., Compound 7b) show superior cytotoxicity, suggesting that replacing the carboxamide with a thioxo group enhances bioactivity .
- Solubility and Stability : Methoxy-substituted analogs (e.g., CAS 6124-88-5) may exhibit improved solubility but require functional testing to confirm efficacy .
Biological Activity
2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound classified under thiophene derivatives, which are known for their diverse medicinal properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound features a thiophene core with a chlorobenzamide substituent, which is significant in medicinal chemistry due to its potential biological activities. The general structure can be represented as follows:
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been widely studied. Compounds structurally related to 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown activity against various bacterial strains.
- In Vitro Studies :
- A series of tetrahydrobenzothiophene derivatives were tested against common pathogens such as E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity .
- Specific MIC values reported include:
- E. coli: 0.64–19.92 μM
- P. aeruginosa: 0.72–45.30 μM
- Salmonella: 0.54–90.58 μM
- S. aureus: 1.11–99.92 μM
Synthesis and Research Applications
The synthesis of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with the appropriate amine under basic conditions . This compound serves as a building block for further chemical modifications aimed at enhancing its biological activity.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives?
- Methodology : The Gewald reaction is frequently employed to synthesize the tetrahydrobenzo[b]thiophene core, followed by functionalization via coupling reactions. For example, derivatives are synthesized by reacting intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with reagents like phenylisothiocyanate in 1,4-dioxane containing triethylamine . Reflux conditions (e.g., 8–12 hours in ethanol at 80–202°C) are critical for achieving high yields (65–85%) .
Q. What characterization techniques are essential for confirming the structure of this compound and its analogs?
- Methodology : Use a combination of:
- 1H/13C-NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 1.35–2.72 ppm for methyl and cyclohexene protons; δ 166.1 ppm for carbonyl groups) .
- IR spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight via M+ peaks (e.g., m/z 441 for a derivative in ) .
Q. What solvents and catalysts are optimal for synthesizing derivatives of this compound?
- Methodology : Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred for coupling reactions, while ethanol is used for cyclization. Triethylamine is a common catalyst for activating intermediates, as seen in the synthesis of pyrimidinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing structurally similar derivatives?
- Methodology :
- Solvent calibration : Compare δ values in CDCl3 vs. DMSO-d6 to account for solvent-induced shifts (e.g., cyclohexene protons at δ 1.77 in CDCl3 may shift upfield in DMSO) .
- 2D-NMR : Use HSQC and HMBC to resolve overlapping signals in complex derivatives (e.g., distinguishing tetrahydrobenzo[b]thiophene protons from acylated side chains) .
Q. What strategies improve reaction yields for complex derivatives with multiple functional groups?
- Methodology :
- Stepwise synthesis : Avoid side reactions by isolating intermediates (e.g., formamide-mediated cyclization to form pyrimidinones before acylating the thiophene core) .
- Temperature control : Maintain reflux at 80–100°C for 4–12 hours to optimize cyclization without decomposition .
Q. How does the substitution pattern on the benzamido group influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare derivatives with substituents like 4-chlorophenyl (antibacterial activity in ) vs. 4-methoxyphenyl (reduced activity due to electron-donating effects).
- Enzymatic assays : Test acetylcholinesterase inhibition (IC50 values) for analogs with varying hydrophobicity (e.g., fluorobenzyl vs. benzyl groups) .
Q. What analytical approaches validate the purity of intermediates in multi-step syntheses?
- Methodology :
- HPLC : Use gradients (e.g., MeCN:H2O from 30%→100%) to separate byproducts in reverse-phase columns .
- TLC monitoring : Track reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
